
(2S)-2-(4-chlorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-chlorophenoxy)propanoic acid (2S-4-chlorophenoxypropionic acid, or 4-CPP) is an organic compound that belongs to the family of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 214.56 g/mol. It is soluble in water and various organic solvents, and is used in a variety of scientific and industrial applications.
Aplicaciones Científicas De Investigación
Detection and Analysis Techniques
Detection in Human Urine Samples : Chlorophenoxy acid herbicides, including (2S)-2-(4-chlorophenoxy)propanoic acid, have been detected in human urine samples using solid-phase extraction and capillary liquid chromatography-UV detection. This method has demonstrated effective clean-up and preconcentration of urine without prior treatment, proving effective for analyzing these herbicides in biological samples (Rosales-Conrado et al., 2008).
Analysis in Apple Juice Samples : Chlorophenoxy acid herbicides, including (2S)-2-(4-chlorophenoxy)propanoic acid, have been determined in apple juice samples. The method involved preconcentration on a cation exchanger and capillary liquid chromatography for analysis, providing a sensitive approach for detecting these herbicides in food products (Rosales-Conrado et al., 2005).
Crystal Structure and Configuration Studies
Crystal Structure Analysis : The crystal structure of (2S)-2-(4-chlorophenoxy)propanoic acid has been determined, revealing significant insights into its molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of the compound (Sørensen et al., 1999).
Determination of Absolute Configuration : Studies have been conducted to determine the absolute configuration of chiral α-aryloxypropanoic acids, including (2S)-2-(4-chlorophenoxy)propanoic acid. These studies are important for understanding the stereochemistry and activity of these compounds (He & Polavarapu, 2005).
Combination with Other Extraction Methods
- Combination of Extraction Methods : A novel combination of solid-phase extraction and electro membrane extraction has been developed for the preconcentration of chlorophenoxy acid herbicides, including (2S)-2-(4-chlorophenoxy)propanoic acid. This combination is applied in environmental samples, showing the adaptability of these methods for environmental monitoring (Tabani et al., 2013).
Enzymatic Resolution in Organic Solvents
Long-term Continuous Production : Research has shown that long-term continuous optical resolution of (2S)-2-(4-chlorophenoxy)propanoic acid can be achieved using yeast lipase in organic solvent systems. This approach is significant for the stereoselective production of optically active compounds (Fukui et al., 1990).
Stereoselective Esterification : The stereoselective esterification of (2S)-2-(4-chlorophenoxy)propanoic acid by lipase in organic solvents has been explored, highlighting the importance of alcohol chain length in the reaction. This study contributes to understanding the enzymatic resolution of chiral carboxylic acids (Pan et al., 1990).
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, phenoxy compounds can interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given its structural similarity to other phenoxy compounds, it may influence pathways involving lipid metabolism, inflammation, and cellular signaling .
Pharmacokinetics
The pharmacokinetic properties of (2S)-2-(4-chlorophenoxy)propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including enzymatic activity and renal function .
Result of Action
Based on its structural features, it may influence cellular processes such as signal transduction, gene expression, and metabolic regulation .
Action Environment
The action, efficacy, and stability of (2S)-2-(4-chlorophenoxy)propanoic acid can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, its lipophilic nature suggests that it may be more effective in lipid-rich environments .
Propiedades
IUPAC Name |
(2S)-2-(4-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWWRYTONYHB-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-chlorophenoxy)propanoic acid | |
CAS RN |
20421-35-6 |
Source


|
| Record name | (2S)-2-(4-chlorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2454836.png)
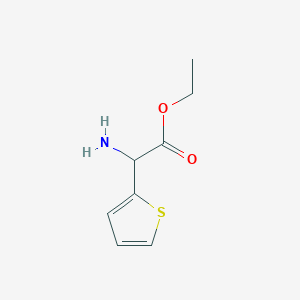
![3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2454839.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2454843.png)
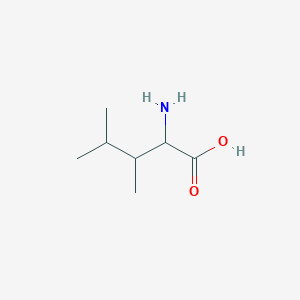
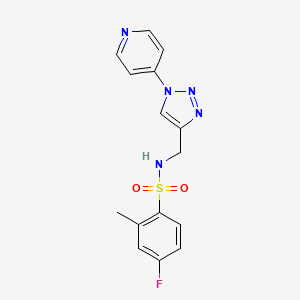
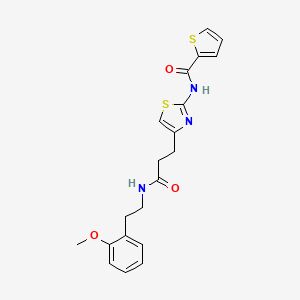
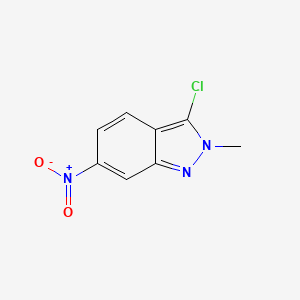
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454852.png)
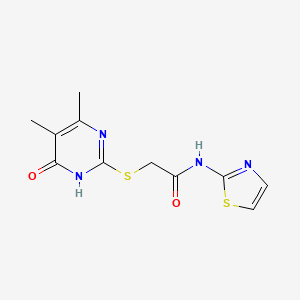
![(2Z)-2-[3-(4-Bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2454855.png)
![N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2454856.png)
![6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2454858.png)